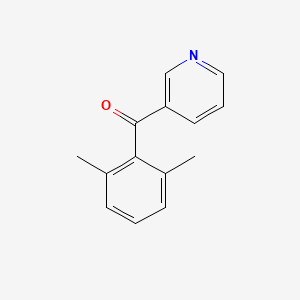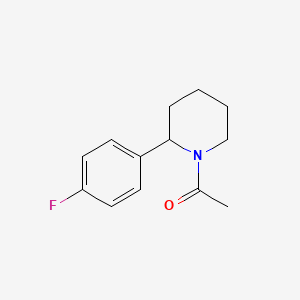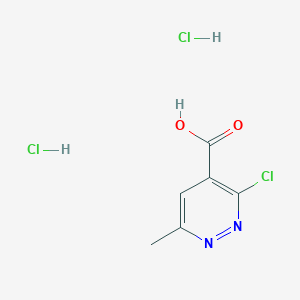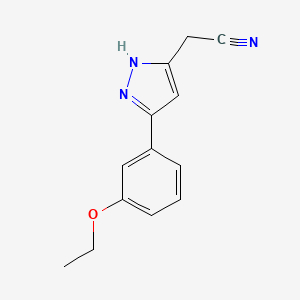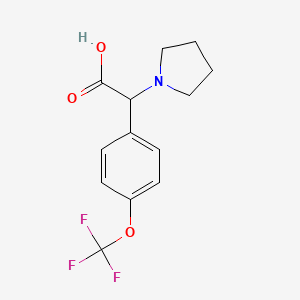
2-(Pyrrolidin-1-yl)-2-(4-(trifluoromethoxy)phenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pyrrolidin-1-yl)-2-(4-(trifluoromethoxy)phenyl)acetic acid is an organic compound that features a pyrrolidine ring, a trifluoromethoxy-substituted phenyl group, and an acetic acid moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-1-yl)-2-(4-(trifluoromethoxy)phenyl)acetic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethoxy Group: This step often involves the use of trifluoromethoxy-containing reagents in the presence of a catalyst.
Coupling with Phenyl Group: The phenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.
Formation of the Acetic Acid Moiety: This can be achieved through carboxylation reactions or by using acetic acid derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring or the phenyl group.
Reduction: Reduction reactions could target the carbonyl group of the acetic acid moiety.
Substitution: Substitution reactions might occur at the phenyl ring, especially if there are other substituents present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reagents, nucleophiles, and electrophiles are commonly employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
2-(Pyrrolidin-1-yl)-2-(4-(trifluoromethoxy)phenyl)acetic acid may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.
Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.
Industry: Use in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action for 2-(Pyrrolidin-1-yl)-2-(4-(trifluoromethoxy)phenyl)acetic acid would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The trifluoromethoxy group could enhance binding affinity or selectivity due to its electronic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Pyrrolidin-1-yl)-2-phenylacetic acid: Lacks the trifluoromethoxy group, which may result in different biological activity.
2-(Morpholin-4-yl)-2-(4-(trifluoromethoxy)phenyl)acetic acid: Contains a morpholine ring instead of a pyrrolidine ring, potentially altering its chemical and biological properties.
Uniqueness
The presence of the trifluoromethoxy group in 2-(Pyrrolidin-1-yl)-2-(4-(trifluoromethoxy)phenyl)acetic acid may confer unique properties, such as increased lipophilicity, metabolic stability, and binding affinity to certain biological targets, distinguishing it from similar compounds.
Propriétés
Formule moléculaire |
C13H14F3NO3 |
|---|---|
Poids moléculaire |
289.25 g/mol |
Nom IUPAC |
2-pyrrolidin-1-yl-2-[4-(trifluoromethoxy)phenyl]acetic acid |
InChI |
InChI=1S/C13H14F3NO3/c14-13(15,16)20-10-5-3-9(4-6-10)11(12(18)19)17-7-1-2-8-17/h3-6,11H,1-2,7-8H2,(H,18,19) |
Clé InChI |
FIFAJOPNEZVRCY-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C(C2=CC=C(C=C2)OC(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



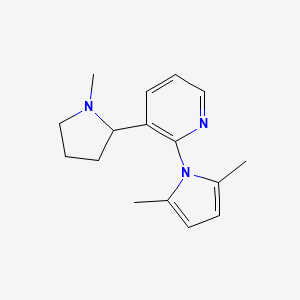
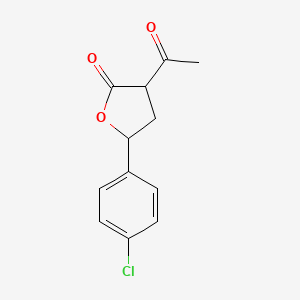
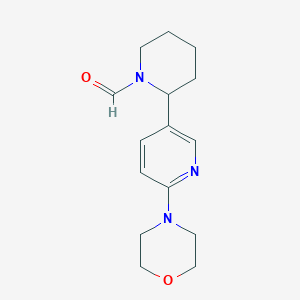


![2-(2,5-Dichlorophenyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B11809434.png)

